2,2,3,3,3-Pentafluoropropan-1-ol;sulfuric acid
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Overview
Description
2,2,3,3,3-Pentafluoropropan-1-ol is an organic compound with the molecular formula C3H3F5O. It is a colorless liquid that is used as an alternative cleaning agent for chlorofluorocarbons . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. It is widely used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3,3-Pentafluoropropan-1-ol can be synthesized through the reaction of hexafluoropropylene oxide with water in the presence of a catalyst . The reaction conditions typically involve temperatures around 80°C and the use of a solvent such as tetrahydrofuran.
Industrial Production Methods
In industrial settings, 2,2,3,3,3-Pentafluoropropan-1-ol is produced by the same method but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pentafluoropropanoic acid.
Reduction: It can be reduced to form pentafluoropropane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Pentafluoropropanoic acid.
Reduction: Pentafluoropropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoropropan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its fluorinated structure makes it highly reactive and capable of forming strong bonds with other molecules. This reactivity is exploited in its use as a derivatization reagent and in the synthesis of various compounds .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but different reactivity.
2,2,3,3-Tetrafluoro-1-propanol: A less fluorinated analog with different chemical properties.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A more fluorinated analog with higher reactivity.
Uniqueness
2,2,3,3,3-Pentafluoropropan-1-ol is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as high reactivity and stability. This makes it particularly useful in applications requiring strong nucleophiles or electrophiles .
Properties
CAS No. |
632286-63-6 |
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Molecular Formula |
C6H8F10O6S |
Molecular Weight |
398.18 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropan-1-ol;sulfuric acid |
InChI |
InChI=1S/2C3H3F5O.H2O4S/c2*4-2(5,1-9)3(6,7)8;1-5(2,3)4/h2*9H,1H2;(H2,1,2,3,4) |
InChI Key |
DRAHLPRPMOWNOP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.OS(=O)(=O)O |
Origin of Product |
United States |
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